molecular formula C20H28N4O3 B5601915 N-(2-ethoxyphenyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide

N-(2-ethoxyphenyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide

Cat. No.: B5601915
M. Wt: 372.5 g/mol
InChI Key: HDRVVENPODTFDU-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide is a useful research compound. Its molecular formula is C20H28N4O3 and its molecular weight is 372.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.21614077 g/mol and the complexity rating of the compound is 465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Interaction and Effects

Studies have demonstrated the compound's interaction with serotonin receptors, revealing its potency and selectivity. For instance, WAY-100635 has been identified as a potent and selective antagonist of the 5-HT1A receptor, providing valuable insights into the inhibitory actions on serotonin neuronal firing (Craven, Grahame-Smith, & Newberry, 1994). Furthermore, the pharmacological profile of WAY-100635 showcases its utility as a standard antagonist in studying 5-HT1A receptor function, indicating no agonist or partial agonist activity in functional assays (Forster et al., 1995).

Synthesis and Chemical Analysis

Advancements in synthesis methodologies are highlighted by the microwave-assisted direct amidation of ethyl 1-phenyl-5-hydroxy-1H-pyrazole-4-carboxylate, demonstrating the efficacy of microwave assistance in producing carboxamides (Milosevic et al., 2015). This reflects the compound's versatility and the evolving techniques in its synthesis.

Imaging and Radioligand Studies

The compound's utility extends to imaging studies, where [18F]p-MPPF serves as a radiolabeled antagonist for studying 5-HT1A receptors with positron emission tomography (PET), encompassing research on its chemistry, radiochemistry, and application in animal and human PET studies (Plenevaux et al., 2000). This illustrates the compound's significance in neuroimaging and its contribution to understanding serotonergic neurotransmission.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-[1-(2-methoxyethyl)imidazol-2-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3/c1-3-27-18-9-5-4-8-17(18)22-20(25)24-11-6-7-16(15-24)19-21-10-12-23(19)13-14-26-2/h4-5,8-10,12,16H,3,6-7,11,13-15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRVVENPODTFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCCC(C2)C3=NC=CN3CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.